(R)-2-Hydroxy-3,3-dimethylbutanoic acid is a chiral α-hydroxy carboxylic acid. Its enantiomer, (S)-2-hydroxy-3,3-dimethylbutanoic acid, is a constituent of the depsipeptides Kutznerides 1-4, which were isolated from the actinomycete Kutzneria sp. 744. [] This suggests a potential biological relevance of (R)-2-hydroxy-3,3-dimethylbutanoic acid and its derivatives.
2.2. Optimized Cyanohydrin Synthesis and Hydrolysis:To address these challenges, researchers have developed an optimized approach involving the protection of the dihydroxynitrile intermediate. [] Treatment of the dihydroxynitrile with acetic anhydride forms the corresponding diacetate, which is more stable under the acidic hydrolysis conditions. This modification, coupled with the use of diluted hydrochloric acid for hydrolysis, significantly improves the yield of 2,3-dihydroxy-2,3-dimethylbutanoic acid. []
2.3. Enzymatic Synthesis:While not explicitly described for (R)-2-hydroxy-3,3-dimethylbutanoic acid, enzymatic synthesis using D-lactate dehydrogenase has been successfully employed for the production of various other (R)-2-hydroxy acids. [] This enzymatic approach offers high enantioselectivity and yield, making it a promising alternative for the synthesis of (R)-2-hydroxy-3,3-dimethylbutanoic acid.
(R)-2-hydroxy-3,3-dimethylbutanoic acid is an organic compound that serves as a significant chiral building block in organic synthesis. It is characterized by its unique stereochemistry and functional groups, which make it valuable in various scientific applications, particularly in the fields of chemistry and biochemistry. The compound is also known for its role in metabolic studies and pharmaceutical synthesis.
This compound can be sourced from various chemical suppliers and is produced through synthetic methods involving asymmetric reduction or enzymatic resolution techniques. Its chemical structure allows it to participate in diverse chemical reactions, making it a versatile reagent in synthetic chemistry.
(R)-2-hydroxy-3,3-dimethylbutanoic acid is classified as a chiral alcohol and a carboxylic acid. Its systematic name reflects its stereochemistry, indicating that it is one of the enantiomers of 2-hydroxy-3,3-dimethylbutanoic acid.
The synthesis of (R)-2-hydroxy-3,3-dimethylbutanoic acid can be achieved through several methods:
In industrial settings, biocatalysts or chemical catalysts are commonly used to enhance enantioselectivity during production. The process typically includes fermentation steps followed by extraction and purification to achieve high purity levels of (R)-2-hydroxy-3,3-dimethylbutanoic acid.
The molecular formula for (R)-2-hydroxy-3,3-dimethylbutanoic acid is , with a molecular weight of approximately . The structural representation includes:
Property | Value |
---|---|
CAS Number | 22146-57-2 |
IUPAC Name | (2R)-2-hydroxy-3,3-dimethylbutanoic acid |
InChI | InChI=1S/C6H12O3/c1-4-6(2,9-3)5(7)8/h4H2,1-3H3,(H,7,8)/t6-/m1/s1 |
InChI Key | ILPPBAVVZSUKHB-ZCFIWIBFSA-N |
SMILES | CC(C)(C)C(C(=O)O)O |
(R)-2-hydroxy-3,3-dimethylbutanoic acid participates in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (R)-2-hydroxy-3,3-dimethylbutanoic acid primarily involves its interaction with enzymes in metabolic pathways. For instance, it plays a role in specific enzymatic reactions where it acts as an intermediate or substrate.
In enzymatic processes, the compound may undergo transformations such as:
(R)-2-hydroxy-3,3-dimethylbutanoic acid is typically presented as a colorless liquid or solid at room temperature with notable solubility in polar solvents due to its hydroxyl group.
The compound exhibits typical reactivity associated with alcohols and carboxylic acids:
(R)-2-hydroxy-3,3-dimethylbutanoic acid has diverse applications across various scientific fields:
This compound's versatility makes it a valuable asset in both research and industrial applications.
Traditional chemical syntheses often employ sequential halogenation, hydrolysis, and oxidation steps starting from readily available 3,3-dimethyl-2-butanone (pinacolone). This route capitalizes on the electrophilic substitution reactivity at the α-carbon of the ketone. Initial bromination under acidic or basic conditions yields 3-bromo-3,3-dimethyl-2-butanone. This α-halo ketone is highly susceptible to nucleophilic attack. Subsequent hydrolysis under carefully controlled conditions facilitates the Favorskii rearrangement, a key step that contracts the carbon skeleton, producing 2,2-dimethylpropanoic acid (pivalic acid) as a byproduct alongside the target α-hydroxy acid precursor. Final oxidation of the aldehyde functionality, typically using mild oxidizing agents like potassium permanganate or silver oxide, affords the racemic 2-hydroxy-3,3-dimethylbutanoic acid [8].
A significant limitation of this cascade is the inherent racemization at the α-carbon during the halogenation and rearrangement steps, yielding the (±)-enantiomer. Resolution of the racemate is therefore mandatory to obtain the desired (R)-enantiomer. This is typically achieved via diastereomeric salt formation using chiral amines (e.g., cinchonidine, brucine) or through enzymatic resolution employing lipases or esterases capable of kinetic resolution of the racemic ester derivatives. While robust and scalable using standard chemical engineering unit operations, the multi-step nature, moderate overall yields (typically 40-55% over 3-4 steps before resolution), and the requirement for resolution make this pathway less efficient and atom-economical than modern asymmetric methods.
The aldol reaction offers a more direct route to the carbon skeleton bearing the requisite β-hydroxy carbonyl functionality. Enantioselective aldol condensations between tert-butyl acetate derivatives (as the nucleophilic enolate component) and formaldehyde (as the electrophilic carbonyl component) provide a strategic pathway towards the target molecule. The critical challenge lies in achieving high enantiocontrol during C-C bond formation at the prochiral center that will become the chiral α-carbon of the hydroxy acid.
This approach necessitates sophisticated chiral auxiliaries or asymmetric catalysts:
The aldol adduct, typically a β-hydroxy ester or aldehyde, requires further chemical transformations (e.g., oxidation, hydrolysis) to furnish the final (R)-2-hydroxy-3,3-dimethylbutanoic acid. The directness of constructing the carbon chain with the tertiary-butyl group and the potential for catalytic asymmetry are advantages, but the method often struggles with the steric bulk inherent to the target molecule.
Biocatalysis provides powerful tools for synthesizing chiral α-hydroxy acids with exceptional enantioselectivity and under mild conditions. Two primary enzymatic strategies dominate for (R)-2-hydroxy-3,3-dimethylbutanoic acid synthesis: stereoselective reduction of the corresponding 2-keto acid precursor and deracemization of the racemate via enantioselective oxidation/reduction cascades.
Stereoselective Reduction of 3,3-Dimethyl-2-oxobutanoic Acid: Ketoreductases (KREDs) or dehydrogenases specific for the pro-(R) face of the keto group can reduce 3,3-dimethyl-2-oxobutanoic acid (or its esters) to the desired (R)-hydroxy acid. Cofactor recycling (NAD(P)H) is essential and is efficiently handled in situ using enzyme-coupled systems (e.g., Glucose Dehydrogenase (GDH)/glucose) or substrate-coupled approaches (e.g., isopropanol). Recombinant Escherichia coli strains overexpressing specific (R)-selective ketoreductases and GDH have demonstrated high efficiency. For instance, engineered KREDs identified from microbial biodiversity screening programs achieve >99% ee and near-quantitative yields at substrate loadings exceeding 50 g/L [3] [5]. Purified enzymes used in immobilized form allow for catalyst recycling.
Enantioselective Cascade Deracemization: This elegant approach transforms racemic 2-hydroxy-3,3-dimethylbutanoic acid into a single enantiomer. It employs a three-enzyme system co-expressed in a single microbial host (e.g., E. coli):
Table 1: Key Enzymatic Approaches for (R)-2-Hydroxy-3,3-dimethylbutanoic Acid Synthesis
Biocatalytic Strategy | Key Enzymes/Organisms | Substrate | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|---|
Stereoselective Reduction | Engineered Ketoreductase (KRED) + GDH (E. coli) | 3,3-Dimethyl-2-oxobutanoic acid | >98 | >99.5 | High substrate loading, simple process |
Cascade Deracemization | (S)-2-HADH + (R)-2-KAR + GDH (Recombinant E. coli) | (±)-2-Hydroxy-3,3-dimethylbutanoic acid | >98.5 | >99 | Utilizes racemate, atom-economical, one-pot |
Biocatalytic routes offer significant advantages: reactions proceed at ambient temperature and pressure in aqueous or biphasic systems, generate minimal waste, and provide unparalleled stereocontrol. The main challenges involve substrate/enzyme solubility for hydrophobic substrates, potential substrate/product inhibition at very high concentrations, and the need for robust and highly specific enzyme variants, often obtained through directed evolution.
The direct catalytic asymmetric hydrogenation of prochiral α-keto acids represents one of the most atom-economical and potentially industrially scalable routes to enantiopure α-hydroxy acids. This single-step transformation uses molecular hydrogen (H₂) and a chiral catalyst to reduce the keto group of 3,3-dimethyl-2-oxobutanoic acid with high enantioselectivity.
Catalyst development is crucial for success with sterically demanding substrates like 3,3-dimethyl-2-oxobutanoic acid. While traditional Ru-BINAP catalysts are highly effective for many α-keto esters, their performance often drops with sterically hindered alkyl-substituted α-keto acids. Significant advancements have been made with chiral iridium complexes and rhodium catalysts featuring sophisticated ligand architectures:
Table 2: Performance of Chiral Catalysts in Asymmetric Hydrogenation of 3,3-Dimethyl-2-oxobutanoic Acid
Catalyst System | Ligand Type | Conditions (Pressure, Temp, Solvent) | Conversion (%) | ee (%) (Config.) | Turnover Number (TON) |
---|---|---|---|---|---|
Ir/SpiroPAP | Spiro Phosphinoaminophosphine | 20 bar H₂, 50°C, MeOH/DCM | >99 | >99 (R) | >1,000 |
Rh/AMPP | Amidophosphine-Phosphinite | 50 bar H₂, 25°C, MeOH | >95 | 92-96 (R) | 500-800 |
The asymmetric hydrogenation route offers compelling advantages: high atom economy (theoretically 100%), exceptional enantioselectivity with the right catalyst, operational simplicity (single step), scalability, and minimal waste generation. The primary drawbacks are the high cost of precious metal catalysts (Ir, Rh) and sophisticated chiral ligands, although high Turnover Numbers (TONs > 1000) mitigate this cost. Catalyst recycling and handling under hydrogen pressure also require specialized equipment. Nevertheless, this method represents a state-of-the-art approach for large-scale production where high optical purity is paramount.
Appendix: Compound Nomenclature
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3